
2,4-Pteridinediamine, 6-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pteridinediamine, 6-phenyl- is a synthetic compound that has been widely studied in scientific research. This compound is also known as Phenylpteridine or PPD and has been used in various biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of PPD involves the inhibition of tyrosine hydroxylase and nitric oxide synthase. PPD binds to the active site of these enzymes and prevents their activity. This leads to a decrease in the synthesis of catecholamines and nitric oxide, respectively.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. PPD has been shown to decrease the levels of dopamine, norepinephrine, and epinephrine in the brain. PPD has also been shown to decrease blood pressure and increase heart rate. PPD has been shown to have anti-cancer properties and has been used in studies related to the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages for lab experiments. PPD is a stable and readily available compound. PPD is also easy to synthesize and purify. However, PPD has some limitations for lab experiments. PPD has poor solubility in water, which limits its use in aqueous solutions. PPD also has low bioavailability, which limits its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of PPD. PPD has been shown to have potential applications in the treatment of Parkinson's disease, hypertension, and cancer. Further studies are needed to determine the efficacy and safety of PPD in these applications. PPD has also been shown to have potential applications in the field of synthetic biology. PPD can be used as a tool to regulate the activity of enzymes involved in the synthesis of catecholamines and nitric oxide. Further studies are needed to determine the feasibility and applications of PPD in synthetic biology.
Synthesemethoden
The synthesis method of PPD involves the reaction of 2,4-diaminopyrimidine with benzaldehyde in the presence of a catalyst. The reaction yields PPD as a yellow crystalline powder. The purity of PPD can be increased by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
PPD has been extensively studied for its potential applications in various scientific research fields. PPD has been shown to inhibit the activity of tyrosine hydroxylase, which is an enzyme involved in the synthesis of catecholamines. PPD has also been shown to inhibit the activity of nitric oxide synthase, which is an enzyme involved in the synthesis of nitric oxide. PPD has been used in studies related to Parkinson's disease, hypertension, and cancer.
Eigenschaften
Molekularformel |
C12H10N6 |
|---|---|
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
6-phenylpteridine-2,4-diamine |
InChI |
InChI=1S/C12H10N6/c13-10-9-11(18-12(14)17-10)15-6-8(16-9)7-4-2-1-3-5-7/h1-6H,(H4,13,14,15,17,18) |
InChI-Schlüssel |
SDGPFJCKLDWNSA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=N2)C(=NC(=N3)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




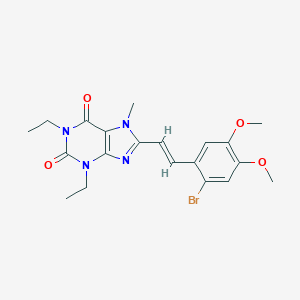


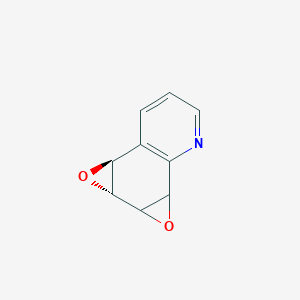
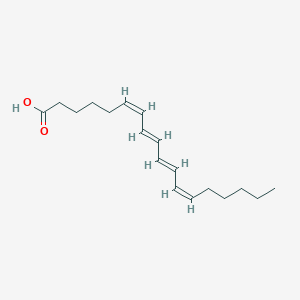
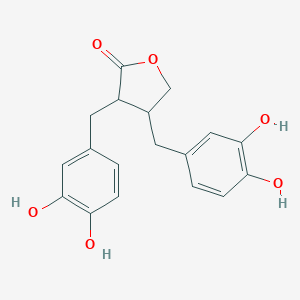
![6-[(4-Formyl-10-hydroxy-4,6a,6b,11,11,14b-hexamethyl-8-oxo-1,2,3,4a,5,6,7,8a,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B232888.png)
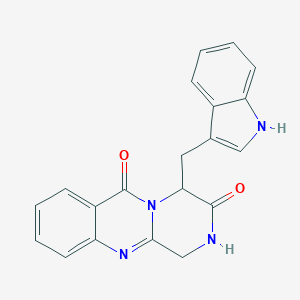
![3,9,10-Trihydroxy-7,7-dimethyl-1-oxo-3,3a,6,6a,7,8,9,10-octahydronaphtho[1,8a-c]furan-4-carbaldehyde](/img/structure/B232901.png)

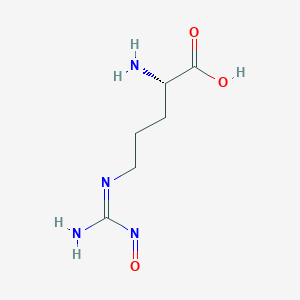
![(3Z,17E,21E,39E)-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-42-[(1R)-1-(5-hydroxyoxolan-2-yl)ethyl]-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one](/img/structure/B232913.png)
